

Dual Inhibition of Cathepsin G and Chymase by JNJ-10311795: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of **JNJ-10311795** against two key serine proteases involved in inflammation: cathepsin G and chymase. The following sections detail the inhibitor's potency, the experimental methods for its characterization, and the broader context of its mechanism of action.

Quantitative Inhibitory Activity

The inhibitory potency of **JNJ-10311795** against human cathepsin G and human chymase is summarized below. The data consistently demonstrates that **JNJ-10311795** is a potent, dual inhibitor of both enzymes.[1][2]

Target Enzyme	Inhibitor	Ki Value (nM)
Human Cathepsin G	JNJ-10311795	38[1][2][3]
Human Chymase	JNJ-10311795	2.3[1][2][3]

Experimental Protocols for Ki Determination

The determination of the inhibition constants (Ki values) for **JNJ-10311795** against cathepsin G and chymase involves enzymatic assays that monitor the activity of the protease in the presence and absence of the inhibitor. While the exact, detailed protocol from the original



studies is not publicly available, a generalized, representative protocol based on standard enzymology practices for serine proteases is provided below.

Materials:

- Enzymes: Purified human neutrophil cathepsin G, Purified human mast cell chymase
- Substrates:
 - Cathepsin G: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide[4]
 - Chymase: A suitable chromogenic or fluorogenic substrate
- Inhibitor: JNJ-10311795
- Buffer: HEPES buffer (e.g., 100 mM HEPES, pH 7.5) or another suitable buffer system[4]
- Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate[4]
- Instrumentation: Spectrophotometer or fluorometer capable of kinetic measurements

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the inhibitor (JNJ-10311795) in DMSO.
 - Prepare a stock solution of the appropriate substrate in DMSO.
 - Prepare working solutions of the enzyme in the assay buffer. The final enzyme concentration should be kept low and constant.
 - Prepare a series of dilutions of the inhibitor from the stock solution.
- Assay Execution:
 - In a 96-well plate or cuvette, add the assay buffer.
 - Add the inhibitor at various concentrations to the wells. Include a control with no inhibitor.



- Add the enzyme to all wells and incubate for a pre-determined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding to reach equilibrium.
- Initiate the enzymatic reaction by adding the substrate to all wells.
- Immediately begin monitoring the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 405-410 nm for p-nitroanilide-based substrates).[4][5]

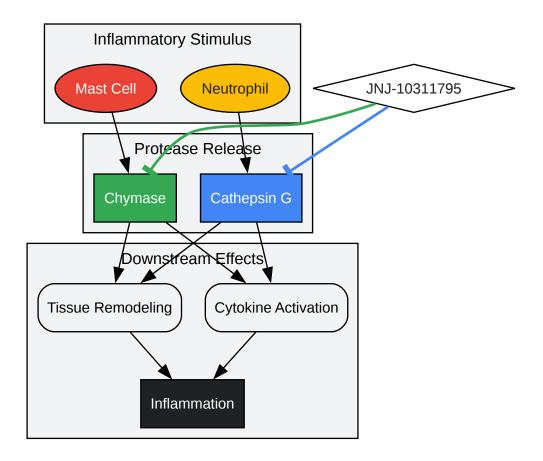
Data Analysis:

- Calculate the initial reaction velocities (rates) from the linear portion of the progress curves for each inhibitor concentration.
- Plot the reaction rates as a function of the inhibitor concentration.
- To determine the Ki value and the mechanism of inhibition (e.g., competitive, noncompetitive), perform the assay at multiple substrate concentrations.
- Analyze the data using non-linear regression fitting to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) or using graphical methods such as a Dixon plot.

Visualizing the Mechanism and Workflow

To better illustrate the context and methodology, the following diagrams are provided.

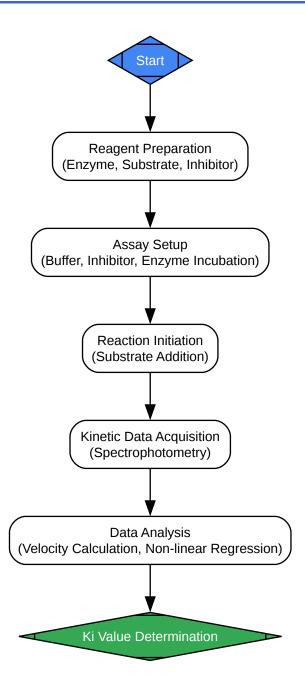




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Caption: Inhibition of Inflammatory Pathways by JNJ-10311795.





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Caption: Experimental Workflow for Ki Value Determination.

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